tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-fluoro-2-methoxy-5-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5/c1-12(2,3)20-11(16)14-8-6-9(15(17)18)7(13)5-10(8)19-4/h5-6H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUXYKMAEDAWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1OC)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxylation of 2,4-Difluoro-1-Nitrobenzene
The synthesis begins with 2,4-difluoro-1-nitrobenzene, where selective methoxylation replaces the fluorine atom at the ortho position. This nucleophilic aromatic substitution employs potassium tert-butoxide (PTB) as a strong base and methanol as the methoxy source. The reaction proceeds in toluene at 0°C, with gradual warming to 20°C to ensure completion.
Reaction Conditions
- Substrate : 2,4-Difluoro-1-nitrobenzene
- Reagents : Methanol (10 equivalents), potassium tert-butoxide (1.5 equivalents)
- Solvent : Toluene
- Temperature : 0°C → 20°C (4 hours)
- Yield : 87.38%
The methoxy group’s introduction is regioselective due to the nitro group’s meta-directing effect, favoring substitution at the less hindered ortho position. Post-reaction workup involves aqueous extraction, solvent evaporation, and crystallization with petroleum ether to isolate 4-fluoro-2-methoxy-1-nitrobenzene as a pale-yellow solid.
Amination to Form 4-Fluoro-2-Methoxy-5-Nitroaniline
The nitro group at the para position is reduced to an amine via catalytic hydrogenation or ammonium formate-mediated transfer hydrogenation. Palladium on carbon (Pd/C) in tetrahydrofuran (THF) and ethanol under hydrogen atmosphere achieves selective reduction without affecting the methoxy or fluoro substituents.
Reaction Conditions
- Substrate : 4-Fluoro-2-methoxy-1-nitrobenzene
- Reagents : Ammonium formate (8.4 equivalents), Pd/C (10% w/w)
- Solvent : THF/Ethanol (1:1 v/v)
- Temperature : 15–25°C (2 hours)
- Yield : 91.5%
The product, 4-fluoro-2-methoxy-5-nitroaniline, is isolated via filtration and solvent evaporation, followed by purification using dichloromethane/water partitioning.
Carbamate Formation via Boc Protection
Reaction Conditions and Reagents
The aniline undergoes Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine (Et3N) and 4-dimethylaminopyridine (DMAP). Dichloromethane (DCM) serves as the solvent, enabling mild reaction conditions (20–30°C) and high functional group tolerance.
Reaction Mechanism
- Base Activation : Et3N deprotonates the aniline, generating a nucleophilic amine.
- Boc Anhydride Activation : DMAP catalyzes the formation of a reactive mixed carbonate intermediate.
- Nucleophilic Attack : The activated amine attacks the electrophilic carbonyl carbon, displacing the tert-butoxide leaving group.
Optimized Parameters
Analytical Characterization
The product is verified using:
- 1H-NMR : Aromatic protons at δ 7.59 (s, 1H), 6.97 (s, 1H); tert-butyl singlet at δ 1.51 (s, 9H).
- Mass Spectrometry : Molecular ion peak at m/z 286.26 [M+H]+.
- IR Spectroscopy : N-H stretch (3340 cm⁻¹), C=O (1705 cm⁻¹), and NO2 (1520 cm⁻¹).
Comparative Analysis of Synthetic Routes
| Step | Key Reagents | Solvent | Temperature | Yield | Advantages |
|---|---|---|---|---|---|
| 1 | KOtBu, MeOH | Toluene | 0–20°C | 87.38% | High regioselectivity |
| 2 | NH4HCO2, Pd/C | THF/EtOH | 15–25°C | 91.5% | Mild conditions, no over-reduction |
| 3 | Boc2O, Et3N, DMAP | DCM | 20–30°C | 85–90% | Scalable, minimal side products |
Applications and Derivative Synthesis
tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate serves as a precursor to kinase inhibitors, such as N-(5-(4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)pyrimidin-2-ylamino)-4-methoxy-2-morpholinophenyl)acrylamide. Subsequent reactions include:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Reduction: Formation of 4-fluoro-2-methoxy-5-aminophenyl carbamate.
Oxidation: Formation of 4-fluoro-2-hydroxy-5-nitrophenyl carbamate.
Scientific Research Applications
tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluorine atom enhances its binding affinity and specificity towards the target enzymes .
Comparison with Similar Compounds
Key Comparisons:
- Nitro Group (Position 5): The nitro group in the target compound is strongly electron-withdrawing, enhancing electrophilic substitution reactivity. This contrasts with bromine (electron-withdrawing but less than NO₂) in CAS 654056-82-3 and methyl (electron-donating) in CAS 71026-66-7. The nitro group can be reduced to an amine (e.g., for generating aniline derivatives), a common step in drug synthesis, whereas bromine facilitates cross-coupling reactions .
- Methoxy Group (Position 2): The OCH₃ group is electron-donating, directing further substitutions to specific ring positions. This differs from the amino group in tert-butyl (2-amino-5-fluorophenyl)carbamate, which is nucleophilic and reactive toward acylations .
Biological Activity
tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate, with the CAS number 1802924-13-5, is a compound belonging to the carbamate family. Its structure features a carbamate group (-NHCOO-) and is notable for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.
- Molecular Formula : C₁₂H₁₅FN₂O₅
- Molecular Weight : 286.26 g/mol
- Melting Point : 136-138°C
- Solubility : Soluble in organic solvents such as chloroform, methanol, and tetrahydrofuran .
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoro-2-methoxy-5-nitroaniline with tert-butyl chloroformate in the presence of a base like pyridine or triethylamine. This reaction is performed at room temperature, and the product can be purified through recrystallization.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been utilized as an intermediate in the synthesis of various organic compounds, particularly those targeting enzyme activities. Its ability to interact with biological targets makes it a valuable tool in drug development.
Case Studies
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Demonstrated effective inhibition of specific enzymes involved in metabolic pathways. |
| Protein Interactions | Showed potential for modifying protein interactions, which could lead to new therapeutic strategies. |
| Anticancer Potential | Similar compounds have shown promise against various cancer cell lines, indicating a need for further investigation into this compound's effects. |
Applications
The unique structure of this compound allows for diverse chemical modifications, enhancing its utility in research and industrial applications. It serves as a pharmacological tool for studying enzyme activities and could play a role in developing new drugs targeting specific biological pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling 4-fluoro-2-methoxy-5-nitroaniline with tert-butyl chloroformate under basic conditions. Key parameters include:
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base .
- Temperature : Room temperature (20–25°C) to avoid side reactions like nitro group reduction.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
- Data Table :
| Base Used | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| TEA | DCM | 78 | 97 |
| NaHCO₃ | THF | 65 | 92 |
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use NMR (¹H, ¹³C) to verify carbamate formation and substituent positions. Key signals:
- ¹H NMR : tert-butyl protons (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–8.2 ppm) .
- HR-ESI-MS : Molecular ion peak at m/z [M+H]⁺ matching theoretical mass (e.g., 297.1 g/mol for C₁₂H₁₄FN₂O₅).
Advanced Research Questions
Q. How does the nitro group’s electronic effects influence reactivity in cross-coupling reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG), directing electrophilic substitution to the para position. In Suzuki-Miyaura couplings, use Pd(dppf)Cl₂ catalyst with aryl boronic acids to replace nitro groups. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in DCM/MeOH 9:1) .
- Contradiction Note : Conflicting reports exist on nitro group stability under basic conditions; some studies report partial reduction to amines when using LiAlH₄ .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). Key steps:
Optimize ligand geometry with Gaussian09 (B3LYP/6-31G*).
Generate grid maps around the ATP-binding site.
Analyze binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .
- Data Insight : Preliminary simulations suggest the methoxy group forms hydrogen bonds with Thr766 (ΔG = -9.2 kcal/mol) .
Q. How can structural modifications enhance the compound’s metabolic stability?
- Methodological Answer : Replace the tert-butyl group with cyclopropyl or trifluoromethyl moieties to reduce CYP450-mediated oxidation. Assess stability via:
- Microsomal Assay : Incubate with rat liver microsomes (RLM) and NADPH cofactor; measure half-life (t₁/₂) via LC-MS .
- Data Table :
| Derivative | t₁/₂ (min) | LogP |
|---|---|---|
| Parent compound | 12.3 | 2.1 |
| Cyclopropyl analog | 28.7 | 1.8 |
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity results for nitro-containing carbamates?
- Methodological Answer : Variations arise from assay conditions. For example:
- Antimicrobial Assays : Activity against S. aureus varies with inoculum size (CFU/mL) and solvent (DMSO vs. saline) .
- Cytotoxicity : IC₅₀ values differ between MTT and resazurin assays due to redox interference from nitro groups .
- Resolution : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria).
Safety and Handling
Q. What precautions are critical when handling this compound in high-throughput screening?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and chemical goggles (splash risk).
- Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 µm) .
- Storage : -20°C under argon to prevent hydrolysis of the carbamate group .
Future Research Directions
Q. How can machine learning optimize reaction conditions for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
